molecular formula C23H26FN5O3 B2573284 1-(1-((3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-yl)-3-(m-tolyl)urea CAS No. 1396858-31-3

1-(1-((3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-yl)-3-(m-tolyl)urea

Cat. No.: B2573284
CAS No.: 1396858-31-3
M. Wt: 439.491
InChI Key: QWWQXNIPXPMWOE-UHFFFAOYSA-N
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Description

The compound 1-(1-((3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-yl)-3-(m-tolyl)urea features a piperidine core substituted with a 1,2,4-oxadiazole ring linked to a 3-fluoro-4-methoxyphenyl group. A urea moiety connects the piperidine to an m-tolyl (meta-methylphenyl) substituent. This structure combines hydrogen-bonding capability (urea), aromaticity (oxadiazole and phenyl groups), and conformational flexibility (piperidine), making it a candidate for targeting receptors like GLP-1R or enzymes involved in metabolic or viral pathways.

Properties

IUPAC Name

1-[1-[[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]-3-(3-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN5O3/c1-15-5-3-6-17(11-15)25-23(30)26-18-7-4-10-29(13-18)14-21-27-22(28-32-21)16-8-9-20(31-2)19(24)12-16/h3,5-6,8-9,11-12,18H,4,7,10,13-14H2,1-2H3,(H2,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWWQXNIPXPMWOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2CCCN(C2)CC3=NC(=NO3)C4=CC(=C(C=C4)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1,3,4-oxadiazole derivatives as anticancer agents. The compound has been noted for its ability to inhibit various cancer cell lines. Research indicates that derivatives containing the 1,3,4-oxadiazole moiety exhibit cytotoxic effects against breast cancer (MCF-7), prostate cancer (PC-3), and other malignancies. For instance, a study demonstrated that certain oxadiazole derivatives showed sub-micromolar IC50 values against prostate and colon cancer cell lines, indicating potent anticancer properties .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. 1,3,4-Oxadiazoles are known to possess significant antibacterial and antifungal properties. In vitro assays have shown that derivatives can inhibit the growth of various pathogenic bacteria and fungi, making them candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds based on the oxadiazole structure have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This property suggests their potential use in treating inflammatory conditions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 1-(1-((3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-yl)-3-(m-tolyl)urea. Modifications to the piperidine ring or the urea moiety can significantly influence biological activity. For instance:

Modification Effect on Activity
Substituting different groups on the phenyl ringAlters potency against specific cancer types
Varying the length of alkyl chainsAffects solubility and bioavailability
Changing halogen substituentsModifies binding affinity to targets

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers synthesized several oxadiazole derivatives and tested their efficacy against various cancer cell lines. One derivative demonstrated an IC50 value of 0.67 µM against the PC-3 prostate cancer cell line, showcasing its potential as a lead compound for further development .

Case Study 2: Antimicrobial Testing

Another study focused on evaluating the antimicrobial properties of oxadiazole derivatives against resistant bacterial strains. The results indicated that certain modifications led to enhanced activity against Staphylococcus aureus and Escherichia coli .

Mechanism of Action

The mechanism by which 1-(1-((3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-yl)-3-(m-tolyl)urea exerts its effects involves multiple molecular targets and pathways:

  • Molecular Targets: The compound primarily targets specific enzymes and receptors involved in inflammatory and neoplastic processes.

  • Pathways Involved: It modulates signal transduction pathways, leading to the inhibition of pro-inflammatory cytokines and the induction of apoptosis in tumor cells.

Comparison with Similar Compounds

Structural and Functional Analogues

Compound 9 (V-0219)
  • Structure : 4-{[1-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine .
  • Key Features :
    • Piperidine-oxadiazole core with a morpholine substituent.
    • 4-Trifluoromethylphenyl on oxadiazole.
  • Activity : Potent GLP-1R positive allosteric modulator (PAM) with antidiabetic effects, enhancing insulin secretion and glucose handling .
  • 3-Fluoro-4-methoxyphenyl vs. 4-trifluoromethylphenyl: The former combines electron-withdrawing (F) and donating (OCH₃) groups, which may fine-tune electronic properties and receptor affinity.
Compound 14
  • Structure : 1-([1,1'-Biphenyl]-4-yl)-3-((3S,5S)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)urea .
  • Key Features :
    • Pyrrolidine (5-membered ring) instead of piperidine.
    • Biphenyl substituent on urea.
  • Activity: Not explicitly reported, but urea-pyrrolidine-oxadiazole scaffolds are common in kinase or protease inhibition.
  • Comparison :
    • Piperidine in the target compound may offer better conformational flexibility for receptor binding than pyrrolidine.
    • m-Tolyl (methyl) vs. biphenyl: Reduced steric bulk in the target could enhance solubility or selectivity.
Compound 130
  • Structure : N-[3-(3-{1-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}ureido)-4-methylphenyl]acetamide .
  • Key Features :
    • Urea-oxadiazole-acetamide hybrid.
    • 4-Fluorophenyl on oxadiazole and 4-methylphenyl on urea.
  • Comparison :
    • The target’s 3-fluoro-4-methoxyphenyl may improve metabolic stability over 4-fluorophenyl.
    • m-Tolyl vs. 4-methylphenyl: Meta substitution could alter steric interactions in binding pockets.

Structural-Activity Relationship (SAR) Insights

Feature Target Compound Analogues (e.g., V-0219, Compound 14) Impact on Activity
Core Ring Piperidine Pyrrolidine (Compound 14), Morpholine (V-0219) Piperidine enhances flexibility; morpholine improves solubility.
Oxadiazole Substituent 3-Fluoro-4-methoxyphenyl 4-Trifluoromethylphenyl (V-0219), Phenyl (Compound 14) Electron modulation (F/OCH₃) may optimize receptor affinity.
Urea vs. Morpholine Urea-linked m-tolyl Morpholine (V-0219) Urea introduces hydrogen-bonding sites for stronger target engagement.
Aromatic Groups m-Tolyl (methyl) Biphenyl (Compound 14), 4-methylphenyl (Compound 130) Smaller substituents reduce steric hindrance.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The m-tolyl group increases hydrophobicity compared to morpholine (V-0219) but less than biphenyl (Compound 14).
  • Metabolic Stability : 3-Fluoro-4-methoxyphenyl may resist oxidative metabolism better than 4-trifluoromethylphenyl (V-0219) due to methoxy’s electron-donating effects.
  • Synthetic Accessibility : Urea formation via isocyanate coupling (as in ) is feasible, similar to Compound 14’s synthesis .

Biological Activity

The compound 1-(1-((3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-yl)-3-(m-tolyl)urea represents a novel class of hybrid molecules that incorporate the 1,2,4-oxadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant anticancer properties. Specifically, studies have shown that derivatives of this compound can inhibit various cancer cell lines through multiple mechanisms:

  • Cell Proliferation Inhibition : The compound has been tested against several cancer cell lines including HeLa (cervical), Caco-2 (colon), and MCF7 (breast cancer). The IC50 values for these cell lines indicate potent cytotoxic effects ranging from 25 to 50 µM .
  • Mechanisms of Action :
    • Inhibition of Enzymatic Activity : The compound targets key enzymes involved in cancer proliferation such as thymidylate synthase and histone deacetylases (HDACs) which are crucial for DNA synthesis and chromatin remodeling .
    • Induction of Apoptosis : Flow cytometry analyses revealed that treatment with this compound leads to increased apoptosis in cancer cells, suggesting it may activate intrinsic apoptotic pathways .

Structure-Activity Relationship (SAR)

The biological activity of the compound is closely related to its structural components. Modifications in the piperidine and oxadiazole moieties significantly influence its potency:

Modification Effect on Activity
Substitution on the oxadiazoleEnhances binding affinity to target enzymes
Variation in piperidine ringAlters lipophilicity and cellular uptake
Fluorine substitutionIncreases metabolic stability

Case Studies

Several studies have explored the efficacy of similar compounds in preclinical models:

  • Study on Oxadiazole Derivatives : A study demonstrated that derivatives with oxadiazole rings exhibited IC50 values as low as 10 µM against various cancer cell lines, highlighting their potential as lead compounds for drug development .
  • In Vivo Efficacy : In animal models bearing tumors, administration of related oxadiazole compounds resulted in significant tumor size reduction compared to controls, indicating strong in vivo efficacy .

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